Formamide, N,N-bis(2-ethylhexyl)- is an organic compound characterized by its molecular structure, which includes two 2-ethylhexyl groups attached to a formamide moiety. Its molecular formula is , and it plays a significant role in various chemical applications due to its unique properties. This compound is primarily utilized in organic synthesis and industrial processes, where it acts as a solvent and intermediate.
Formamide, N,N-bis(2-ethylhexyl)- can be sourced from chemical suppliers and manufacturers specializing in organic compounds. It is often produced through specific synthetic routes that involve the reaction of formamide with 2-ethylhexanol.
This compound is classified as an amide, which is a type of organic compound derived from carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. It falls under the category of N,N-dialkylformamides, which are known for their applications in various chemical reactions and processes.
The synthesis of Formamide, N,N-bis(2-ethylhexyl)- typically involves the reaction of formamide with 2-ethylhexanol. This reaction can be catalyzed by acids or bases to facilitate the formation of the amide bond.
The molecular structure of Formamide, N,N-bis(2-ethylhexyl)- can be represented as follows:
Formamide, N,N-bis(2-ethylhexyl)- can undergo several types of reactions:
The mechanism by which Formamide, N,N-bis(2-ethylhexyl)- exerts its effects primarily involves its functional groups:
These properties make it versatile for use in organic synthesis and industrial applications.
These properties influence its application in various scientific and industrial processes.
Formamide, N,N-bis(2-ethylhexyl)- has several scientific uses:
Formamide, N,N-bis(2-ethylhexyl)- (CAS 88247-41-0), is a branched dialkylformamide with applications as a solvent and metal extraction synergist. Its synthesis hinges on introducing two sterically demanding 2-ethylhexyl groups onto the formamide nitrogen, requiring precise catalytic and reaction design strategies to overcome steric hindrance and ensure selectivity [8].
The stepwise introduction of 2-ethylhexyl groups necessitates catalysts to mitigate steric challenges. Direct alkylation employs 2-ethylhexyl halides reacting with formamide under strong bases (e.g., sodium hydride), but yields rarely exceed 60% due to competing elimination and over-alkylation [9]. Reductive amination offers superior control: formamide condenses with 2-ethylhexanal (from 2-ethylhexanol oxidation) using hydrogenation catalysts. Platinum-group metals (e.g., Pt/C) achieve >85% selectivity for the monoalkylated intermediate, N-(2-ethylhexyl)formamide. Subsequent alkylation under phase-transfer conditions (see Section 1.3) delivers the target compound [6] [9]. Acid-catalyzed transamidation provides an alternative route, where formamide reacts with N-(2-ethylhexyl)acetamide or similar precursors at 140–180°C using mineral acid catalysts (e.g., H₂SO₄) or ion-exchange resins. This method capitalizes on the thermodynamic drive toward the disubstituted product but requires careful byproduct management [2].
Table 1: Catalytic Systems for Key Alkylation Steps
Method | Catalyst | Temperature (°C) | Selectivity to Target | Key Limitation |
---|---|---|---|---|
Direct Alkylation | NaH/DMF | 80–100 | ≤60% | Polyalkylation, elimination |
Reductive Amination | 5% Pt/C, H₂ (50 psi) | 120–140 | >85% (per step) | Catalyst cost, hydrogenation safety |
Transamidation | Amberlyst-15 | 160 | 70–75% | Slow kinetics, acetamide formation |
Solvent selection critically influences reaction efficiency and purification. Solvent-free methods involve heating formamide with 2-ethylhexyl bromide or 2-ethylhexanal excess (3–5 equivalents) at 130–150°C. While minimizing waste, these systems suffer from viscosity-driven mass-transfer limitations, leading to inhomogeneous heating and tar formation. Yield plateaus at ~65%, with 10–15% oligomeric byproducts [4] [9]. Solvent-mediated routes use high-boiling, polar aprotic solvents (e.g., toluene, xylene). Toluene facilitates azeotropic water removal during reductive amination or transamidation, driving equilibria toward product formation. Xylene further enhances temperature stability (bp ~140°C), enabling higher reaction rates. Crucially, solvent polarity dictates N-monoalkyl vs. N,N-dialkyl selectivity: low dielectric solvents (ε = 2–3, e.g., hexane) favor monoalkylation (≥8:1 ratio), while polar solvents (ε > 10, e.g., dimethyl sulfoxide) promote dialkylation but increase hydrolysis risk [4] [6]. Post-reaction, solvent recovery via distillation is essential for economic viability.
Phase-transfer catalysts (PTCs) overcome solubility mismatches in alkylation, particularly for the critical second alkylation step. Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB; Aliquat 336) facilitate anion transfer (e.g., Br⁻) to the organic phase, activating the alkyl halide electrophile. Under biphasic conditions (aqueous NaOH/organic solvent), PTCs enable N,N-dialkylation at 50–80°C with 20–40 mol% catalyst loading, improving yields to 75–90% while suppressing trialkylammonium salt formation [7] [9]. Crown ethers (e.g., 18-crown-6) offer superior selectivity for potassium counterions but are cost-prohibitive for scale-up. The mechanism involves in situ deprotonation of the monoalkylated intermediate (N-(2-ethylhexyl)formamide, pKa ~15–17), followed by nucleophilic attack on the alkyl halide:
R-NH-CHO + OH⁻ → R-N⁻-CHO + H₂O (aqueous phase) R-N⁻-CHO + Q⁺X⁻ → [R-N⁻-CHO···Q⁺]org (phase transfer) [R-N⁻-CHO···Q⁺]org + R'X → R(R')N-CHO + Q⁺X⁻ (organic phase alkylation)
where R = 2-ethylhexyl, R'X = 2-ethylhexyl bromide, Q⁺ = quaternary ammonium ion [7].
Table 2: Phase-Transfer Catalysts for Dialkylation
PTC Agent | Reaction System | Yield (%) | Catalyst Loading (mol%) | Advantage |
---|---|---|---|---|
Tetrabutylammonium bromide (TBAB) | 50% NaOH/Toluene | 78 | 30 | Low cost, commercial availability |
Aliquat 336 (methyltricaprylammonium chloride) | 40% KOH/Xylene | 92 | 20 | High activity, thermal stability |
18-Crown-6 | K₂CO₃/Chlorobenzene | 88 | 15 | Excellent selectivity |
Major byproducts arise from competing pathways:
Design of Experiments (DoE) optimizes reaction parameters. A central composite design for PTC-mediated alkylation evaluated factors: temperature (X₁), NaOH concentration (X₂), catalyst loading (X₃), and stirring rate (X₄). Response surface modeling revealed NaOH concentration and temperature as dominant factors (p < 0.001), with interactions significantly impacting yield. Optimized conditions (60°C, 45% NaOH, 25 mol% Aliquat 336, 1000 rpm) achieved 94% yield, reducing enol ether byproducts to <2% [9]. Similar DoE approaches for solvent-free routes minimized oligomers by optimizing substrate stoichiometry and reaction time, though yields remained lower (≤75%) [2].
Table 3: DoE-Optimized Conditions and Byproduct Reduction
Parameter | Baseline Value | Optimized Value | Impact on Byproducts |
---|---|---|---|
Temperature | 90°C | 60°C | Enol ethers reduced 5-fold |
NaOH Concentration | 30% | 45% | Trialkyl salts minimized |
Catalyst Loading (PTC) | 10 mol% | 25 mol% | Reaction time halved |
Stirring Rate | 500 rpm | 1000 rpm | Mass transfer limitations overcome |
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